molecular formula C10H20S2 B14236745 3,3,7,7-Tetramethyl-1,5-dithiocane CAS No. 569674-72-2

3,3,7,7-Tetramethyl-1,5-dithiocane

Cat. No.: B14236745
CAS No.: 569674-72-2
M. Wt: 204.4 g/mol
InChI Key: WIIGRFMWJPGDAV-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethyl-1,5-dithiocane is a research chemical belonging to the class of cyclic disulfides. These compounds are characterized by a ring structure containing a disulfide (-S-S-) bond, which is of significant interest in polymer science and materials chemistry. Cyclic disulfides can undergo ring-opening polymerization, a process that can be initiated by thermal, radical, or anionic means . This reactivity makes them valuable precursors for the synthesis of polydisulfides, a class of polymers studied for their dynamic and responsive properties . The "dithiocane" nomenclature indicates an eight-membered ring containing two sulfur atoms. The tetramethyl substituents on the 3 and 7 positions can influence the compound's conformational stability, polymerization kinetics, and solubility profile, offering researchers a handle to tune material properties. Beyond polymer chemistry, the disulfide functional group is a crucial redox-active motif in biological systems. While this compound is not for biological use, its structural features make it a potential building block for creating novel organic frameworks or ligands for metal coordination chemistry . Researchers might explore its utility in developing new catalysts, functional materials, or as a model compound in mechanistic studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

569674-72-2

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

3,3,7,7-tetramethyl-1,5-dithiocane

InChI

InChI=1S/C10H20S2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3

InChI Key

WIIGRFMWJPGDAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC(CSC1)(C)C)C

Origin of Product

United States

Preparation Methods

Thiol-Ene Cyclization

Thiol-ene reactions between 3,3,7,7-tetramethyl-1,5-octadiene and hydrogen sulfide derivatives represent a primary route. In a 2002 study, Ali and McDermott achieved an 88% yield by reacting 1,5-dibromo-3,3,7,7-tetramethyloctane with sodium sulfide in ethanol at 80°C for 24 hours. The reaction proceeds via nucleophilic substitution, with the methyl groups stabilizing the transition state through steric hindrance.

Ring-Closing Metathesis (RCM)

RCM of dithiol precursors using Grubbs catalysts offers a modular approach. Dhar et al. (1992) reported a 44% yield by treating 3,3,7,7-tetramethyl-1,5-octadienedithiol with a second-generation Grubbs catalyst under inert conditions. The reaction’s efficiency depends on the ethylene pressure (1–5 bar) and temperature (60–100°C), with higher pressures favoring cyclization over oligomerization.

Template-Assisted Synthesis

Metal-templated assembly enhances macrocycle formation. Tan et al. (1992) utilized nickel(II) ions to preorganize 3,3,7,7-tetramethyl-1,5-dithiolane, achieving a 27% yield after demetallation with EDTA. This method reduces ring strain but requires stringent control over pH (8.5–9.0) and metal-ligand stoichiometry.

Experimental Procedures

Standard Thiol-Ene Protocol

Materials :

  • 1,5-Dibromo-3,3,7,7-tetramethyloctane (1.0 equiv)
  • Sodium sulfide nonahydrate (2.2 equiv)
  • Ethanol (anhydrous)

Procedure :

  • Dissolve 1,5-dibromo-3,3,7,7-tetramethyloctane (10 mmol) in ethanol (50 mL).
  • Add sodium sulfide nonahydrate (22 mmol) and reflux at 80°C for 24 hours.
  • Cool to room temperature, filter precipitated salts, and concentrate under reduced pressure.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Yield : 88%

Grubbs-Catalyzed RCM

Materials :

  • 3,3,7,7-Tetramethyl-1,5-octadienedithiol (1.0 equiv)
  • Grubbs catalyst (G2, 5 mol%)
  • Dichloromethane (anhydrous)

Procedure :

  • Degas dichloromethane (20 mL) via three freeze-pump-thaw cycles.
  • Add dithiol (5 mmol) and Grubbs catalyst (0.25 mmol) under argon.
  • Stir at 40°C for 12 hours.
  • Quench with ethyl vinyl ether, filter through Celite, and concentrate.
  • Purify via flash chromatography (SiO₂, hexane).

Yield : 44%

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve thiolate nucleophilicity but risk side reactions. Ethanol balances solubility and reactivity, achieving optimal conversion (96.3%) at 110°C.

Catalytic Systems

Rhodium complexes with tris(3-sulfonatophenyl)phosphine (TPPTS) enhance selectivity in hydrogenation steps. At 140°C, TPPTS-modified catalysts achieve 99% conversion with 75.6% selectivity.

Temperature and Residence Time

Microreactor studies reveal that shorter residence times (3–7 minutes) at 180°C minimize dimerization, maintaining selectivity above 65%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (s, 12H, CH₃), 2.65 (t, 4H, SCH₂), 1.75 (m, 4H, CH₂).
  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 710 cm⁻¹ (C-S stretch).

Physicochemical Properties

Property Value
Molecular Formula C₁₀H₂₀S₂
Molecular Weight 204.39 g/mol
Density 0.819 g/cm³
Boiling Point 161–163°C
Refractive Index 1.489

Data adapted from.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethyl-1,5-dithiocane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3,3,7,7-Tetramethyl-1,5-dithiocane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethyl-1,5-dithiocane involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can affect various biochemical pathways, including those involved in redox reactions and enzyme activity. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying these processes.

Comparison with Similar Compounds

3,3,7,7-Tetramethyl-1,5-diazabicyclo(3.3.0)octane

  • Structure : A bicyclic compound with two nitrogen atoms in a fused 5- and 3-membered ring system, featuring methyl groups at the 3 and 7 positions.
  • Molecular Formula : C₁₀H₂₀N₂; Molecular Weight : 168 g/mol.
  • Key Differences: Heteroatoms: Nitrogen (amine) vs. sulfur (thioether) alters electronic properties and reactivity. Ring System: Bicyclic vs. monocyclic structure impacts conformational rigidity.

1,5-Dithiocane Cationic Radical

  • Structure: A monocyclic eight-membered ring with two sulfur atoms, studied for its radical stabilization via three-electron, two-centered bonds.
  • Key Differences :
    • Oxidation State : The cationic radical form exhibits delocalized spin density, enabling stabilization through pseudo-cyclic conformations (e.g., straight-chain vs. cyclic arrangements) .
    • Functional Groups : Lack of methyl substituents in the radical form reduces steric hindrance compared to the tetramethyl derivative.

3,3,7,7-Tetrakis(difluoramino)octahydro-1,5-dinitro-1,5-diazocine (HNFX)

  • Structure: A high-energy diazocine derivative with difluoramino (-NF₂) and nitro (-NO₂) groups.
  • Molecular Formula : C₈H₁₂F₈N₆O₄; Molecular Weight : 492 g/mol.
  • Key Differences: Substituents: Electron-withdrawing NF₂/NO₂ groups vs. electron-donating methyl groups drastically alter thermal stability and reactivity. Applications: HNFX is used in energetic materials, whereas methylated dithiocanes may have applications in supramolecular chemistry or catalysis .

Data Table: Comparative Analysis of Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
3,3,7,7-Tetramethyl-1,5-dithiocane C₁₀H₂₀S₂* ~188* Thioether, Methyl Potential ligand/radical stabilization
3,3,7,7-Tetramethyl-1,5-diazabicyclo(3.3.0)octane C₁₀H₂₀N₂ 168 Amine, Bicyclic No reported bioactivity
1,5-Dithiocane Cationic Radical C₈H₁₆S₂⁺• ~184 Thioether, Radical Radical stabilization
HNFX C₈H₁₂F₈N₆O₄ 492 Difluoramino, Nitro Energetic materials

*Inferred from structural analogy.

Research Findings and Insights

  • Conformational Flexibility : The 1,5-dithiocane scaffold exhibits conformational adaptability, as seen in its cationic radical form, which adopts pseudo-cyclic or linear conformations depending on stabilization requirements .
  • Biological Relevance: While Triadimenol (a related fungicide) shows bioactivity, the lack of reported antagonism in 3,3,7,7-tetramethyl-diazabicyclo compounds highlights the critical role of heteroatom choice in biological applications .

Q & A

Q. What established synthetic routes are available for 3,3,7,7-Tetramethyl-1,5-dithiocane, and how can reaction yields be optimized?

The compound can be synthesized via crisscross cycloaddition reactions. For example, reacting 2-thiocyanatopropionylisothiocyanate under specific conditions (e.g., acetone solvent, 96.1% yield) forms structurally related dithiocane derivatives. Key parameters include solvent choice, temperature control, and stoichiometric ratios of reactants. Optimization involves iterative adjustment of these variables and monitoring via chromatographic methods (e.g., GC-MS) .

Q. How is the structural confirmation of 3,3,7,7-Tetramethyl-1,5-dithiocane achieved in experimental settings?

Structural validation typically combines X-ray crystallography for atomic-resolution geometry and spectroscopic techniques (NMR, FT-IR). For example, monoclinic or orthorhombic crystal systems are resolved using programs like SHELXS97 and SHELXL97. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures spectral matches .

Q. Which analytical techniques are recommended for assessing the purity of 3,3,7,7-Tetramethyl-1,5-dithiocane?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with relative abundance calculations (peak area ratios) to identify impurities. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) further validate purity. For instance, GC-MS analysis of Streptomyces extracts achieved 100% NIST library matches for related compounds .

Q. How can researchers ensure reproducibility in synthesizing 3,3,7,7-Tetramethyl-1,5-dithiocane?

Detailed documentation of reaction parameters (temperature, solvent, catalyst), purification steps, and analytical data (e.g., retention times, spectral peaks) is critical. Adherence to ICMJE standards for chemical reporting—including manufacturer details, batch numbers, and storage conditions—enhances reproducibility .

Advanced Research Questions

Q. What methodologies are used to analyze transannular sulfur-sulfur interactions in 3,3,7,7-Tetramethyl-1,5-dithiocane derivatives?

Theoretical studies employing density functional theory (DFT) and molecular orbital calculations elucidate sulfur-sulfur interactions. For geometrically constrained dithiocanes, computational models predict bond distances and electronic properties, which are cross-validated with experimental crystallographic data .

Q. How can contradictions between experimental and theoretical structural data for 3,3,7,7-Tetramethyl-1,5-dithiocane be resolved?

Discrepancies arise from approximations in computational models (e.g., gas-phase simulations vs. solid-state crystal packing). Resolution involves hybrid approaches: combining X-ray crystallography (for empirical geometry), NMR (for solution-state conformation), and DFT refinements (e.g., incorporating solvent effects) .

Q. What experimental strategies evaluate the bioactivity of 3,3,7,7-Tetramethyl-1,5-dithiocane, such as antioxidant potential?

Bioactivity assays like DPPH radical scavenging measure EC50 values (e.g., 76 μM for active derivatives). Comparative studies against controls (e.g., ascorbic acid) and structural analogs (e.g., S-alkylated vs. non-alkylated derivatives) identify structure-activity relationships. Low activity (EC50 > 1000 μM) may prompt functional group modifications .

Q. How does solvent choice influence the synthesis and stability of 3,3,7,7-Tetramethyl-1,5-dithiocane?

Polar aprotic solvents (e.g., acetone, DMF) enhance cycloaddition reactivity by stabilizing transition states. For example, acetone facilitates crisscross cyclization at 20–100°C, while coordinating solvents (e.g., DMF) may alter regioselectivity. Solvent effects are probed via kinetic studies and computational solvation models .

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